7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3,5-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core. Its structure incorporates a trifluoromethyl (-CF₃) group at position 2 and a 3,5-dimethoxyphenyl substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethoxyphenyl moiety may influence π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
11-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H12F3N5O3/c1-27-10-5-9(6-11(7-10)28-2)24-4-3-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h3-8H,1-2H3 |
InChI Key |
MELGTSPDWRLROF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and 3,5-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyr
Biological Activity
The compound 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a trifluoromethyl group and a dimethoxyphenyl substituent, this compound is part of a larger family of pyrido-triazolo-pyrimidines known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H12F3N5O3
- Molecular Weight : 391.30 g/mol
The structural features of this compound are significant in determining its biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the dimethoxyphenyl group may contribute to receptor binding affinity and selectivity.
Anticancer Properties
Research indicates that compounds within the pyrido-triazolo-pyrimidine family exhibit notable anticancer activity. Specifically, studies have demonstrated that derivatives similar to This compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar core structure was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating significant cytotoxicity.
- Case Study 2 : Another study reported that modifications to the phenyl substituent enhanced the compound's selectivity towards cancerous cells over normal cells.
Anti-inflammatory Effects
In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
- Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition | |
| Antiviral | Inhibition of viral replication |
Structure-Activity Relationship (SAR)
The biological activity of This compound can be significantly influenced by its structural components. The following aspects are crucial:
- Dimethoxy Substitution : The positioning and nature of methoxy groups on the phenyl ring can enhance interactions with biological targets.
- Trifluoromethyl Group : This group contributes to the compound's lipophilicity and may enhance permeability through cellular membranes.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Anticancer Studies : A series of in vitro assays demonstrated that modifications to the triazole ring improved anticancer efficacy against multiple cancer types.
- Inflammation Models : In vivo models using formalin-induced paw edema showed a significant reduction in inflammation when treated with derivatives of this compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3,5-dimethoxyphenyl group distinguishes it from simpler aryl or alkyl-substituted analogues (e.g., chlorobenzyl or hexyl groups in ). Methoxy groups may enhance solubility compared to non-polar substituents.
Trifluoromethyl Positioning : The CF₃ group at C-2 contrasts with its common placement at C-7 in pyrazolo[1,5-a]pyrimidines , which could alter electronic distribution and metabolic stability.
Pharmacological and Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
